molecular formula C12H10O5 B13945056 4H-1-Benzopyran-8-carboxylic acid, 7-hydroxy-2,5-dimethyl-4-oxo- CAS No. 51786-54-0

4H-1-Benzopyran-8-carboxylic acid, 7-hydroxy-2,5-dimethyl-4-oxo-

Cat. No.: B13945056
CAS No.: 51786-54-0
M. Wt: 234.20 g/mol
InChI Key: KXJREDLTYBNLFE-UHFFFAOYSA-N
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Description

7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method involves the use of phenol derivatives and ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, inhibiting oxidative stress, and influencing signal transduction pathways. The compound’s hydroxyl and carbonyl groups play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid
  • 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-

Uniqueness

7-Hydroxy-2,5-dimethyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups enhances its reactivity and potential for forming various derivatives .

Properties

CAS No.

51786-54-0

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

7-hydroxy-2,5-dimethyl-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-5-3-7(13)10(12(15)16)11-9(5)8(14)4-6(2)17-11/h3-4,13H,1-2H3,(H,15,16)

InChI Key

KXJREDLTYBNLFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C)C(=O)O)O

Origin of Product

United States

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